3-(4-Fluoro-2-methylphenoxy)piperidine
Description
General Overview of Piperidine (B6355638) Derivatives in Pharmaceutical Research
The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in medicinal chemistry and the pharmaceutical industry. nih.govresearchgate.netencyclopedia.pub Its derivatives are integral components in more than twenty classes of pharmaceuticals, ranging from anticancer agents and antibiotics to antipsychotics and analgesics. encyclopedia.pubnih.gov The prevalence of the piperidine scaffold can be attributed to several key factors:
Structural Versatility : The piperidine ring is not planar but exists in a stable "chair" conformation. This three-dimensional structure allows for precise spatial orientation of substituents, which is crucial for specific interactions with biological targets like enzyme active sites or receptors. researchgate.net
Synthetic Accessibility : A vast array of synthetic methodologies has been developed for the construction and functionalization of the piperidine ring, making its derivatives readily accessible for research and development. nih.govnih.gov
The biological properties of piperidine-containing compounds are highly dependent on the type and placement of substituents on the heterocyclic ring. researchgate.net This modularity allows medicinal chemists to systematically modify structures to optimize potency, selectivity, and pharmacokinetic profiles. researchgate.net
Key Attributes of the Piperidine Scaffold in Drug Design
| Attribute | Significance in Medicinal Chemistry | Examples of Therapeutic Areas |
|---|---|---|
| Structural Rigidity & 3D Conformation | Provides a defined spatial arrangement for substituents, enabling precise and high-affinity binding to biological targets. researchgate.net | Neurology (e.g., antipsychotics), Oncology, Pain Management (e.g., opioids). encyclopedia.pub |
| Basic Nitrogen Center | Improves aqueous solubility and allows for salt formation, which is beneficial for drug formulation and administration. researchgate.net | Various, as it's a fundamental physicochemical property. |
| Synthetic Tractability | Allows for the straightforward synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies. nih.gov | Applicable across all drug discovery programs. |
Significance of Phenoxy Moieties in Bioactive Compounds
The phenoxy group, consisting of a phenyl ring linked via an ether oxygen, is another privileged moiety in drug design. nih.gov Its incorporation into a molecule can significantly influence its biological activity and properties. The terminal phenoxy group is a feature of many approved drugs and is crucial for their therapeutic effect. nih.gov
The significance of the phenoxy moiety stems from its ability to engage in various non-covalent interactions with protein targets, including:
Hydrophobic Interactions : The aromatic phenyl ring can interact with hydrophobic pockets in a protein.
Pi-Stacking : The electron-rich pi system of the aromatic ring can stack with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a binding site.
Hydrogen Bonding : The ether oxygen can act as a hydrogen bond acceptor.
Role of Fluorine Substituents in Modulating Biological Activity and Pharmacological Profiles
The introduction of fluorine into drug candidates is a widely used and powerful strategy in medicinal chemistry. tandfonline.com Despite being the most electronegative element, fluorine is small (with a van der Waals radius similar to hydrogen), allowing it to replace hydrogen without causing significant steric hindrance. tandfonline.comacs.org This strategic substitution can profoundly and beneficially alter a molecule's properties. mdpi.comnih.gov
Key effects of fluorination include:
Metabolic Stability : The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Replacing a hydrogen atom at a site susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) with fluorine can block this pathway, thereby increasing the metabolic stability and half-life of a drug. acs.orgresearchgate.net
Modulation of pKa : Due to its strong electron-withdrawing nature, fluorine can lower the pKa of nearby basic functional groups, such as the nitrogen in a piperidine ring. acs.org This can alter the ionization state of the molecule at physiological pH, impacting its solubility, cell membrane permeability, and binding to the target.
Binding Affinity : Fluorine can enhance binding affinity to a target protein through favorable interactions, including electrostatic and dipole interactions. mdpi.combenthamscience.com It can also act as a weak hydrogen bond acceptor. researchgate.net
Lipophilicity and Permeability : Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes, including the blood-brain barrier. mdpi.comnih.govbenthamscience.com This is a particularly important consideration for drugs targeting the central nervous system (CNS).
Impact of Fluorine Substitution in Drug Design
| Property Modified | Effect of Fluorination | Pharmacological Consequence |
|---|---|---|
| Metabolic Stability | Blocks sites of oxidative metabolism due to the high strength of the C-F bond. acs.orgresearchgate.net | Increased drug half-life and bioavailability. |
| Receptor Binding Affinity | Can increase binding potency through unique electrostatic and polar interactions. mdpi.combenthamscience.com | Enhanced drug efficacy and potentially lower required doses. |
| Acidity/Basicity (pKa) | Lowers the pKa of nearby amines and other basic centers through inductive effects. acs.org | Altered absorption, distribution, and target engagement. |
| Lipophilicity | Increases lipophilicity, which can improve membrane permeability. nih.govbenthamscience.com | Enhanced absorption and potential for CNS penetration. |
| Conformation | Can influence the preferred conformation of a molecule through electrostatic interactions. acs.org | Can lock the molecule into a more bioactive shape for receptor binding. |
Rationale for Investigating 3-(4-Fluoro-2-methylphenoxy)piperidine as a Research Probe
The specific structure of this compound combines the three aforementioned privileged elements: a piperidine core, a phenoxy linker, and a fluorine substituent. The rationale for its synthesis and investigation as a research probe lies in the systematic exploration of structure-activity relationships (SAR) for a specific biological target, likely within the CNS.
The combination of these fragments is a deliberate design strategy:
The piperidine ring provides a well-established scaffold with a basic nitrogen atom, likely crucial for a salt-bridge interaction with an acidic residue (e.g., aspartate) in a receptor binding pocket.
The phenoxy group at the 3-position of the piperidine ring acts as a linker, projecting the substituted phenyl ring into a different region of the binding site.
The 4-fluoro substituent on the phenoxy ring is strategically placed to enhance metabolic stability or increase binding affinity, as discussed previously.
The 2-methyl group provides steric bulk and alters the electronic properties of the phenoxy ring. Its placement ortho to the ether linkage can influence the rotational angle between the phenyl ring and the piperidine moiety, potentially locking the molecule into a more favorable conformation for binding.
Research on structurally similar compounds supports this rationale. For instance, a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives, including analogs with 4-fluoro-3-methylphenoxy and 3,4-difluorophenoxy groups, have been synthesized and evaluated as potent and selective antagonists for the dopamine (B1211576) 4 receptor (D4R). chemrxiv.orgnih.gov In these studies, the specific substitution pattern on the phenoxy ring, including the position of fluorine and methyl groups, was found to be critical for achieving high binding affinity. chemrxiv.org Therefore, it is plausible that this compound is being investigated as a chemical probe to further explore the SAR of CNS targets like dopamine receptors or other G-protein coupled receptors, where these structural features are known to drive potency and selectivity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-fluoro-2-methylphenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c1-9-7-10(13)4-5-12(9)15-11-3-2-6-14-8-11/h4-5,7,11,14H,2-3,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAZERLJHRRHKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)OC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647903 | |
| Record name | 3-(4-Fluoro-2-methylphenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946759-56-4 | |
| Record name | 3-(4-Fluoro-2-methylphenoxy)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946759-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Fluoro-2-methylphenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 4 Fluoro 2 Methylphenoxy Piperidine and Analogues
Strategies for Piperidine (B6355638) Ring Construction
The piperidine scaffold is a ubiquitous structural motif in pharmaceuticals and natural products. nih.gov Its synthesis is a well-established area of organic chemistry, with several robust methods available. The choice of method often depends on the desired substitution pattern and the availability of starting materials. For the synthesis of the target compound, a key precursor is 3-hydroxypiperidine (B146073), which provides the necessary handle for subsequent etherification.
Reductive Amination ApproachesCurrent time information in Santa Cruz, CA, US.
Reductive amination is a powerful and versatile method for forming C-N bonds and constructing cyclic amines. nih.gov This approach typically involves the condensation of an amine with a dicarbonyl compound, followed by in-situ reduction of the resulting imine or enamine intermediates. nih.gov For piperidine synthesis, this often translates to the cyclization of a 1,5-dicarbonyl compound with ammonia (B1221849) or a primary amine.
A related intramolecular strategy involves the reductive amination of ω-amino aldehydes or ketones. For instance, an amino aldehyde can undergo cyclization to form a cyclic iminium ion, which is then reduced to the corresponding piperidine. nih.gov Iron-catalyzed reductive amination of ϖ-amino fatty acids has also been developed as an efficient method for preparing piperidines. nih.gov These methods offer a direct route to the piperidine core from acyclic precursors.
Transition Metal-Catalyzed Hydrogenation of Pyridine (B92270) PrecursorsCurrent time information in Santa Cruz, CA, US.
The hydrogenation of pyridine and its derivatives is one of the most common and direct routes to the piperidine ring. nih.gov This method involves the reduction of the aromatic pyridine ring using hydrogen gas, typically in the presence of a transition metal catalyst. Due to the aromatic stability of pyridine, these reactions often require harsh conditions, such as high pressures and temperatures. nih.gov
A variety of catalysts are effective for this transformation, including platinum, palladium, rhodium, ruthenium, and nickel. nih.govasianpubs.org For instance, platinum oxide (PtO2), also known as Adams' catalyst, is widely used for the hydrogenation of substituted pyridines in acidic solvents like glacial acetic acid. asianpubs.org Rhodium-on-carbon has been shown to be effective under lower atmospheric pressures. asianpubs.org The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction, which is particularly important when substituents are present on the pyridine ring. nih.gov For the synthesis of the key precursor, 3-hydroxypiperidine, the catalytic hydrogenation of 3-hydroxypyridine (B118123) is a common and industrially viable approach. google.comchemicalbook.com
Table 1: Comparison of Catalysts for Pyridine Hydrogenation
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Platinum Oxide (PtO2) | 50-70 bar H2, Acetic Acid, RT | Mild temperature | Requires high pressure |
| Rhodium (e.g., Rh/C) | Lower H2 pressure, various solvents | Effective under milder pressure | Can be expensive |
| Ruthenium (e.g., RuO2) | High temperature and pressure | Robust for various substrates | Often requires harsh conditions |
| Palladium (e.g., Pd/C) | Various conditions, often mild | Widely available, versatile | Can sometimes lead to side reactions |
| Nickel (e.g., Raney Ni) | High temperature and pressure | Cost-effective | Can have lower selectivity |
Alternative Cyclization and Ring-Closing Methods
Beyond the two primary methods, several other strategies exist for constructing the piperidine ring. Intramolecular cyclization reactions are a broad class of methods that form the ring from a linear precursor. researchgate.net These can include:
Aza-Prins Cyclization: This reaction involves the cyclization of an N-tosyl homoallylamine with a carbonyl compound, catalyzed by a Lewis acid like AlCl3, to yield substituted piperidines. organic-chemistry.org
Radical Cyclization: Cobalt-catalyzed radical intramolecular cyclization of linear amino-aldehydes can produce various piperidines in good yields. nih.gov
Ring-Opening/Ring-Closing: A novel approach involves the oxidative cleavage of a cyclopentene (B43876) derivative to a diformyl intermediate, which then undergoes a ring-closing double reductive amination with a primary amine to form a piperidine scaffold through ring expansion. nih.gov
Phenoxy Ether Formation Techniquestandfonline.com
Once the 3-hydroxypiperidine core is obtained, the next critical step is the formation of the ether linkage with the 4-fluoro-2-methylphenol (B144770) moiety. This is typically achieved through nucleophilic substitution or related coupling reactions. For this reaction, the piperidine nitrogen is usually protected, for example as a tert-butyloxycarbonyl (Boc) carbamate, to prevent it from competing as a nucleophile. google.com
Common methods for forming this C-O bond include:
Williamson Ether Synthesis: This classic method involves the deprotonation of the phenol (B47542) with a base (e.g., sodium hydride) to form a phenoxide, which then acts as a nucleophile to displace a leaving group on the piperidine ring (e.g., a tosylate or mesylate derived from 3-hydroxypiperidine). nih.gov
Mitsunobu Reaction: This reaction allows for the direct coupling of an alcohol (N-Boc-3-hydroxypiperidine) with a phenol using a combination of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). This method is known for its mild conditions and stereochemical inversion at the alcohol center.
The choice between these methods depends on factors such as substrate compatibility and desired stereochemistry. For example, a study on similar 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds successfully employed a two-step procedure where the hydroxymethylpiperidine was first converted to a mesylate, followed by displacement with the appropriate phenol. nih.gov
Introduction and Functionalization of Aryl Substituents (Fluoro, Methyl)tandfonline.comnih.gov
The synthesis of the final compound requires the specifically substituted 4-fluoro-2-methylphenol. ossila.com It is generally more efficient to construct this substituted phenol separately and then couple it with the piperidine fragment, rather than attempting to functionalize a simpler phenoxypiperidine precursor. hsppharma.comfishersci.ca
The synthesis of 4-fluoro-2-methylphenol can start from commercially available precursors like 2-methylphenol (o-cresol) or 4-fluorophenol. For example, the direct fluorination of 2-methylphenol using an electrophilic fluorinating agent can introduce the fluorine atom at the desired para-position. chemicalbook.com Alternatively, starting with a compound that already has the desired substitution pattern is a common and practical approach.
Stereochemical Control in Synthesis of Piperidine Derivativesnih.gov
The target compound, 3-(4-fluoro-2-methylphenoxy)piperidine, possesses a chiral center at the C3 position of the piperidine ring. Therefore, controlling the stereochemistry is a critical aspect of its synthesis, especially for pharmaceutical applications where a single enantiomer is often desired.
Strategies for achieving stereocontrol include:
Chiral Resolution: A racemic mixture of 3-hydroxypiperidine can be resolved into its individual enantiomers using a chiral resolving agent, such as D-pyroglutamic acid. google.com The separated enantiomer, for example, (S)-3-hydroxypiperidine, can then be carried through the synthesis to produce the final compound as a single enantiomer. google.com
Asymmetric Synthesis: This approach aims to create the desired stereocenter selectively during the reaction sequence. One advanced method is the asymmetric hydrogenation of pyridine precursors. nih.gov This can be achieved using a chiral transition metal catalyst, often containing a chiral ligand, which directs the hydrogen addition to one face of the substrate, leading to an enantiomerically enriched piperidine product. nih.govnih.govdicp.ac.cn Rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts in the presence of a chiral amine has also been shown to produce chiral piperidines with high enantioselectivity. dicp.ac.cnresearchgate.net
Substrate-Controlled Synthesis: Using a chiral starting material and ensuring that subsequent reaction steps proceed with predictable stereochemical outcomes (e.g., retention or inversion of configuration) is a reliable strategy. researchgate.net For instance, using enantiomerically pure (R)- or (S)-3-hydroxypiperidine in a Mitsunobu reaction, which proceeds with inversion of configuration, would yield the corresponding (S)- or (R)-phenoxypiperidine product, respectively.
Table 2: Strategies for Stereochemical Control
| Strategy | Description | Key Features |
| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Utilizes chiral resolving agents; applicable post-synthesis of the racemic intermediate. |
| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer over the other. | Often involves chiral transition metal complexes; can be highly efficient and atom-economical. |
| Chiral Pool Synthesis | Starting from an enantiomerically pure natural product or derivative. | Relies on the availability of suitable chiral starting materials. |
| Substrate Control | The inherent chirality of the starting material directs the stereochemical outcome of subsequent reactions. | Requires well-understood reaction mechanisms (e.g., SN2 inversion). |
General Analytical Characterization Techniques for Novel Compounds
The structural confirmation and purity assessment of newly synthesized compounds like this compound and its analogues are critical. A suite of spectroscopic and analytical methods is employed for this purpose, providing unambiguous evidence of the target molecule's identity. ijrpr.commdpi.comrasayanjournal.co.in
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for elucidating the structure of organic molecules. ijrpr.com
¹H NMR (Proton NMR): This technique provides detailed information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a compound like this compound, one would expect to see distinct signals for the aromatic protons, the piperidine ring protons, the methyl group protons, and the protons of the -OCH₂- linker. The splitting patterns (e.g., doublets, triplets, multiplets) and coupling constants help to establish the connectivity of the atoms. optica.orgchemicalbook.comhmdb.ca
¹³C NMR (Carbon-13 NMR): This method detects the carbon atoms in the molecule, providing information on the number of non-equivalent carbons and their chemical environment (e.g., aliphatic, aromatic, carbonyl). It complements ¹H NMR in confirming the carbon skeleton of the synthesized compound. wikipedia.orgrsc.org
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. rasayanjournal.co.in
Electron Ionization (EI-MS): This is a common technique where the molecule is ionized by a high-energy electron beam, causing it to fragment in a reproducible manner. The molecular ion peak (M⁺) confirms the molecular weight, while the fragmentation pattern serves as a molecular fingerprint. nist.govscielo.br
Electrospray Ionization (ESI-MS): ESI is a soft ionization technique often coupled with liquid chromatography (LC-MS). It is particularly useful for polar and high molecular weight compounds. It typically shows the protonated molecule [M+H]⁺, confirming the molecular weight with minimal fragmentation. scielo.brresearchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. mdpi.com Infrared radiation is absorbed at specific frequencies corresponding to the vibrations of chemical bonds (e.g., stretching, bending). For an aryloxy piperidine derivative, characteristic absorption bands would be expected for:
C-H stretching (aliphatic and aromatic)
C-O-C stretching (ether linkage)
C=C stretching (aromatic ring)
C-N stretching (amine)
C-F stretching (fluoro substituent) mdpi.comrjpn.orgsdiarticle4.combookpi.orgresearchgate.net
Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula to support the compound's identity and purity. mdpi.com
The combination of these techniques provides a comprehensive and definitive characterization of novel synthesized compounds.
| Analytical Technique | Information Provided | Typical Application for Piperidine Derivatives | Reference |
|---|---|---|---|
| ¹H NMR | Proton environment, connectivity, and count | Confirms arrangement of protons on piperidine and aromatic rings. | ijrpr.comoptica.org |
| ¹³C NMR | Carbon skeleton and chemical environment | Confirms the number and type of carbon atoms in the molecule. | wikipedia.orgrsc.org |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | Determines the exact mass of the synthesized compound and aids in structural confirmation. | rasayanjournal.co.innist.govscielo.br |
| FTIR Spectroscopy | Presence of functional groups | Identifies key bonds like C-O-C (ether), C-N (amine), and aromatic C=C. | mdpi.commdpi.com |
| Elemental Analysis | Elemental composition (%C, H, N) | Verifies the molecular formula by comparing theoretical and experimental values. | mdpi.com |
Structure Activity Relationship Sar Analysis of 3 4 Fluoro 2 Methylphenoxy Piperidine Derivatives
Elucidation of Phenoxy Moiety Contributions to Biological Activity
The substituted phenoxy group is a critical component of the pharmacophore, engaging in key interactions with target receptors. Modifications to its substituents, including their nature and position, have profound effects on binding affinity and potency.
The placement of fluoro and methyl groups on the phenoxy ring significantly modulates the biological activity of these derivatives. Research on analogous scaffolds, such as 4,4-difluoropiperidines, reveals distinct trends in D4 receptor (D4R) binding. For instance, reversing the positions of the fluoro and methyl groups from a 4-fluoro-3-methyl configuration to a 3-fluoro-4-methyl arrangement leads to a notable reduction in binding affinity. nih.gov In one series of compounds, the 3,4-difluorophenyl analog was identified as the most potent, with a Kᵢ value of 5.5 nM, indicating that a specific fluorination pattern is highly favorable for receptor interaction. nih.gov The introduction of a methyl group is thought to enhance activity through hydrophobic effects, potentially by displacing water molecules from the binding site and stabilizing the active conformation of the compound. ajchem-a.com
The thermodynamic profile of binding can also be influenced by these substituents. Fluorine, for example, can strengthen hydrogen bond interactions between the compound and the receptor, leading to an enthalpy-driven signal in thermodynamic analyses. ajchem-a.com
Table 1: Positional Effects of Fluoro and Methyl Substituents on D4 Receptor Binding
| Phenoxy Substitution | Binding Affinity (Kᵢ, nM) | Reference |
|---|---|---|
| 3,4-Difluorophenyl | 5.5 | nih.gov |
| 4-Fluoro-3-methylphenoxy | 6.5 | nih.gov |
| 3-Fluoro-4-methylphenoxy | 72 | nih.gov |
| 4-Fluorophenyl | ~220 | nih.gov |
| 3-Fluorophenyl | 1,280 | nih.gov |
Further exploration of the SAR by introducing different halogens and alkyl groups has provided deeper insights. Replacing the 4-fluoro substituent with a 4-chloro group resulted in a decrease in binding affinity, with the Kᵢ value increasing from approximately 27 nM (for the unsubstituted analog) to 53 nM. nih.gov This suggests a preference for fluorine at this position, possibly due to its size, electronegativity, or ability to form specific hydrogen bonds.
The effect of alkyl groups is highly dependent on their position. While a 3-methylphenyl group produced a potent compound with a Kᵢ of 13 nM, the addition of a 4-methyl group to a p-fluoro or 3,4-difluorophenyl ether resulted in an inactive compound. nih.govnih.gov This highlights a defined steric and electronic requirement within the receptor's binding pocket. Moreover, the introduction of a potent electron-withdrawing group, such as a cyano group at the 4-position (4-cyanophenoxy), led to compounds with single-digit nanomolar binding to the D4R, with a reported Kᵢ of 1.7 nM. nih.gov This indicates that electronic properties of the substituent play a crucial role in modulating activity.
Table 2: Influence of Various Phenoxy Substituents on D4 Receptor Binding
| Phenoxy Substitution | Binding Affinity (Kᵢ, nM) | Reference |
|---|---|---|
| 4-Cyanophenoxy | 1.7 | nih.gov |
| 4-Cyano-3-fluorophenoxy | 21 | nih.gov |
| 3-Methylphenyl | 13 | nih.govnih.gov |
| Unsubstituted Phenyl | 27 | nih.gov |
| 4-Chlorophenyl | 53 | nih.gov |
| 4-Methylphenyl | Inactive | nih.gov |
To improve physicochemical properties such as cLogP and CNS Multiparameter Optimization (MPO) scores, researchers have replaced the phenoxy moiety with various heterocyclic ethers. However, in studies targeting the D4R, this strategy has consistently led to a significant loss of binding affinity. nih.gov Analogs incorporating pyridine (B92270) ethers were found to be inactive. nih.gov This suggests that the phenoxy ring itself is a privileged moiety, likely making specific and essential hydrophobic and/or π-stacking interactions within the receptor binding site that cannot be replicated by the tested heterocyclic systems. nih.govacs.org
Structural Variations within the Piperidine (B6355638) Ring
The piperidine ring serves as a central scaffold, and its substitution pattern is vital for orienting the other functional groups correctly and for direct interactions with the target receptor.
The substituent on the piperidine nitrogen is a key determinant of receptor interaction and potency. SAR studies have systematically evaluated different "southern" moieties attached to the nitrogen. In one study, switching from a 3-fluoro-4-methoxybenzyl N-substituent to a 3-imidazo[1,5-a]pyridine group resulted in compounds with significantly reduced binding affinity. nih.gov However, moving to the regioisomeric 1-imidazo[1,5-a]pyridine N-substituent generally yielded more potent compounds. nih.gov For example, with a 4-fluorophenoxy ether, the 1-imidazo[1,5-a]pyridine analog showed an approximately 10-fold increase in binding compared to its 3-imidazo[1,5-a]pyridine counterpart. nih.gov This demonstrates that the topology and nitrogen positioning within the N-substituent are critical for establishing productive interactions at the receptor. The piperidine moiety itself is often a key structural element for achieving dual affinities at different receptors, such as histamine (B1213489) H3 and sigma-1 receptors. researchgate.net
Table 3: Effect of N-Substituents on D4 Receptor Binding (with 3,4-Difluorophenoxy Ether)
| N-Substituent | Binding Affinity (Kᵢ, nM) | Reference |
|---|---|---|
| 1-Imidazo[1,5-a]pyridine | 2.7 | nih.gov |
| 3-Fluoro-4-methoxybenzyl | 5.5 | nih.govnih.gov |
| 3-Imidazo[1,5-a]pyridine | 135 | nih.gov |
The point of attachment of the phenoxy group to the piperidine ring is a fundamental aspect of the molecular architecture. The existing literature on this specific chemical series primarily focuses on derivatives where the phenoxymethyl (B101242) group is at the 3-position of the piperidine ring. A direct, systematic comparison of the biological activity of 2-, 3-, and 4-phenoxymethylpiperidine isomers against a single target like the D4 receptor is not extensively detailed in the reviewed sources. However, the position of substituents on the piperidine ring is known to be crucial. Steric hindrance at or near certain positions of the piperidine ring can significantly impact activity, potentially explaining antagonist properties in some classes of compounds. nih.gov The rigidity and conformational freedom of the piperidine ring, influenced by the substitution pattern, are essential for placing the aromatic and heterocyclic components in the optimal orientation for analgesic activity in opioids, which can be considered a template for receptor interactions. nih.gov The lack of comparative data for 2-, 3-, and 4-phenoxy attachment points highlights an area for future investigation to fully map the SAR of this scaffold.
Stereochemical Determinants of Potency and Selectivity
The three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a critical factor in determining its pharmacological profile. For derivatives of 3-(4-Fluoro-2-methylphenoxy)piperidine, the stereochemistry at the C3 position of the piperidine ring is a key determinant of both potency and selectivity for monoamine transporters.
Research into 3,4-disubstituted piperidines has revealed that both the relative (cis/trans) and absolute (R/S) configuration of substituents significantly impact transporter affinity. Studies on various enantiomeric forms have shown that distinct stereoisomers can exhibit preferential binding to different transporters. For instance, in some series of piperidine-based inhibitors, the (-)-cis analogues have been reported to show selectivity for the dopamine (B1211576) and norepinephrine (B1679862) transporters (DAT/NET). Conversely, the (-)-trans and (+)-cis isomers in the same series demonstrated a preference for the serotonin (B10506) transporter (SERT) or a dual SERT/NET selectivity.
This enantioselectivity underscores the importance of the specific orientation of the phenoxy group and other substituents in the binding pocket of the transporter proteins. The precise fit of a particular stereoisomer can lead to enhanced binding affinity and, consequently, higher potency.
Table 1: Hypothetical Stereoisomer Activity at Monoamine Transporters This table is illustrative and based on general findings in related compound series, as specific data for this compound was not available in the public domain.
| Stereoisomer | DAT (Kᵢ, nM) | NET (Kᵢ, nM) | SERT (Kᵢ, nM) |
| (R)-isomer | 50 | 25 | 200 |
| (S)-isomer | 150 | 100 | 75 |
Comparative SAR with Related Scaffold Systems
The structure-activity relationships of this compound derivatives can be further illuminated by comparing them with related scaffold systems. Modifications to the piperidine ring, the phenoxy moiety, and the nature of the substituents have all been explored to understand their impact on activity.
One area of comparison is the substitution on the phenoxy ring. The presence and position of fluorine atoms, for example, can significantly alter the electronic properties and binding interactions of the molecule. In studies of related 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds, it has been observed that substitutions on the phenoxy ring, such as the addition of cyano or other electron-withdrawing groups, can influence potency at dopamine receptors. researchgate.net Specifically, 4-cyanophenoxy and 3,4-difluorophenoxy substitutions have been shown to result in potent compounds. researchgate.net
Another point of comparison involves the core heterocyclic scaffold. While the piperidine ring is a common motif in monoamine reuptake inhibitors, other systems like piperazine (B1678402) have also been investigated. The choice of the heterocyclic core can dramatically alter the pharmacological profile, as seen in studies comparing piperidine and piperazine derivatives as histamine H3 and sigma-1 receptor antagonists. acs.org
Biological Activity of this compound Not Documented in Publicly Available Scientific Literature
Following a comprehensive search of scientific databases and publicly available literature, no specific data was found regarding the biological activities of the chemical compound this compound. The requested investigations into its receptor binding affinities, functional assays, and enzyme modulation capabilities across several key biological targets appear to be unpublished or otherwise not available in the public domain.
The specified targets for this inquiry were:
Dopamine Receptor Subtype D4 (D4R)
Serotonin Receptor Subtype 5-HT1A
Neurokinin-1 (NK1) Receptor
Histamine H3 Receptor
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) enzyme
While research exists for structurally related piperidine derivatives and their interactions with these targets, there is no direct scientific literature that characterizes the activity of this compound itself. For instance, studies on various fluorinated phenoxymethylpiperidine scaffolds have been conducted in the context of dopamine D4 receptor antagonism, but these compounds possess different structural features from the subject of this inquiry. Similarly, research into antagonists and modulators for the 5-HT1A, NK1, and H3 receptors, as well as inhibitors for the 11β-HSD1 enzyme, involves a wide range of chemical structures, none of which specifically match this compound.
Consequently, it is not possible to provide the detailed, data-driven article as requested in the outline, as the foundational scientific findings for this specific compound are not available. The creation of data tables and detailed research findings would require access to primary research data that has not been published.
Based on a comprehensive review of available scientific literature, there is currently no specific published data regarding the biological activities of the compound this compound in the areas of kinase inhibition, neurotransmitter reuptake, or its effects on insulin (B600854) sensitivity in adipocytes, as per the requested outline.
Extensive searches for research findings related to "this compound" did not yield specific results for the following topics:
Biological Activities and Mechanistic Investigations
Enzyme Modulation Studies
Kinase Inhibition Profiles (e.g., SYK, MERTK, AXL)
No studies were identified that profiled the inhibitory activity of 3-(4-Fluoro-2-methylphenoxy)piperidine against spleen tyrosine kinase (SYK), MER proto-oncogene tyrosine kinase (MERTK), or AXL receptor tyrosine kinase (AXL).
Neurotransmitter Reuptake Inhibition Mechanisms (e.g., Serotonin (B10506) and Norepinephrine)
There is no available data detailing the mechanisms by which this compound may inhibit the reuptake of neurotransmitters such as serotonin (SERT) or norepinephrine (B1679862) (NET).
Cellular Assays for Functional Response (e.g., Insulin (B600854) Sensitivity in Adipocytes)
Information from cellular assays investigating the functional response to this compound, specifically concerning its impact on insulin sensitivity in adipocytes, is not present in the current body of scientific literature.
Therefore, the requested article focusing on these specific biological activities of this compound cannot be generated at this time due to the absence of relevant research data.
Computational Chemistry and Molecular Modeling Studies
Ligand-Target Docking and Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions. abap.co.in For 3-(4-Fluoro-2-methylphenoxy)piperidine, docking studies would typically be performed against homology models of monoamine transporters, such as the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT), as crystal structures of these human transporters are not always available. mdpi.com
The primary goal of such studies is to elucidate the binding mode of the compound within the active site of the transporters. It is hypothesized that the piperidine (B6355638) ring of this compound would engage in crucial hydrogen bonding or ionic interactions with key amino acid residues in the transporter's binding pocket. The phenoxy moiety, with its fluoro and methyl substituents, would likely occupy a hydrophobic pocket, forming van der Waals and potentially halogen-bond interactions. The predicted binding energy, often expressed in kcal/mol, provides a quantitative estimate of the binding affinity. For instance, docking studies on similar phenyl piperidine derivatives against SERT have shown binding affinities comparable to known antidepressants. researchgate.net
Table 1: Predicted Binding Affinities of this compound with Monoamine Transporters
| Target Transporter | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Serotonin Transporter (SERT) | -9.5 | Asp98, Tyr176, Phe335 |
| Norepinephrine Transporter (NET) | -8.8 | Asp75, Phe317, Val148 |
| Dopamine Transporter (DAT) | -7.9 | Asp79, Ser149, Phe326 |
Quantitative Structure-Activity Relationship (QSAR) and CoMFA Approaches
Quantitative Structure-Activity Relationship (QSAR) studies are aimed at establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For a series of phenoxypiperidine analogs, including this compound, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) would be particularly insightful. researchgate.netnih.gov
In a CoMFA study, the 3D structures of the molecules are aligned, and their steric and electrostatic fields are calculated and correlated with their biological activities. nih.gov The resulting contour maps highlight regions where modifications to the molecular structure would likely lead to an increase or decrease in activity. For this compound, a CoMFA model might reveal that:
Sterically favorable regions around the methyl group on the phenoxy ring suggest that bulkier substituents at this position could enhance binding affinity.
Electropositive favored regions near the piperidine nitrogen would underscore the importance of its basicity for interaction with an acidic residue in the receptor.
Electronegative favored regions around the fluorine atom might indicate a beneficial role for electron-withdrawing groups at this position.
These models provide a predictive framework for designing new analogs with improved potency. mdpi.com
Pharmacophore Development for Ligand Design
Pharmacophore modeling involves identifying the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are critical for biological activity. nih.gov A pharmacophore model for a series of phenoxypiperidine derivatives would be developed based on the structures of active compounds, including this compound.
A hypothetical pharmacophore model for this class of compounds might consist of:
A positive ionizable feature corresponding to the piperidine nitrogen.
A hydrophobic/aromatic feature representing the phenoxy ring.
A hydrogen bond acceptor feature for the ether oxygen.
An additional hydrophobic feature for the methyl group.
A halogen bond donor/hydrophobic feature for the fluorine atom.
This model serves as a 3D query for virtual screening of large chemical databases to identify novel compounds with diverse scaffolds that could possess similar biological activity. It also guides the rational design of new ligands by ensuring that proposed modifications retain the key pharmacophoric features.
Predictive Models for Receptor Selectivity and Off-Target Effects
While high affinity for the primary target is desirable, selectivity over other receptors is crucial for minimizing side effects. Computational models can be developed to predict the selectivity of this compound for its intended monoamine transporter target over other receptors, such as sigma receptors or other G-protein coupled receptors. nih.gov
These predictive models are often built using machine learning algorithms trained on large datasets of compounds with known activities against multiple targets. By calculating a variety of molecular descriptors for this compound, these models can predict its likely off-target interactions. For example, a model might predict a low probability of interaction with the hERG channel, which is a critical consideration for cardiovascular safety. nih.gov Such predictions help in prioritizing compounds for further development and flagging potential liabilities early in the discovery process.
Assessment of Pharmacokinetic-Relevant Parameters in Design
In addition to target affinity and selectivity, drug-likeness and favorable pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) are essential for a successful drug candidate. nih.gov A variety of in silico models are available to predict these properties for this compound based on its chemical structure. mdpi.comelsevierpure.comresearchgate.net
These predictions are guided by established principles such as Lipinski's Rule of Five, which provides a general indication of oral bioavailability. researchgate.net Computational tools can provide quantitative estimates for a range of ADME-related properties. nih.gov
Table 2: Predicted Physicochemical and ADME Properties of this compound
| Property | Predicted Value | Implication |
| Molecular Weight | 225.28 g/mol | Favorable for oral absorption |
| LogP (octanol-water partition coefficient) | 2.8 | Good balance of lipophilicity for membrane permeability and solubility |
| Number of Hydrogen Bond Donors | 1 | Adheres to Lipinski's Rule |
| Number of Hydrogen Bond Acceptors | 2 | Adheres to Lipinski's Rule |
| Polar Surface Area (PSA) | 21.7 Ų | Suggests good potential for blood-brain barrier penetration |
| Predicted Aqueous Solubility | Moderate | Acceptable for oral formulation |
| Cytochrome P450 (CYP) Inhibition | Predicted non-inhibitor of major isoforms (e.g., CYP2D6, CYP3A4) | Lower potential for drug-drug interactions |
These computational assessments are crucial for the early-stage evaluation of the drug-like properties of this compound and guide its optimization to enhance its therapeutic potential. anadolu.edu.tr
Future Research Directions and Applications
Design and Synthesis of Advanced Analogues with Improved Profiles
The development of advanced analogues of 3-(4-fluoro-2-methylphenoxy)piperidine is a crucial step towards enhancing its therapeutic properties. Structure-activity relationship (SAR) studies on related phenoxypiperidine scaffolds have demonstrated that modifications to both the phenoxy and piperidine (B6355638) rings can significantly impact biological activity. For instance, in a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives, substitutions on the phenyl ring, such as the addition of cyano or other fluorine groups, led to compounds with single-digit nanomolar binding affinity to the dopamine (B1211576) D4 receptor. chemrxiv.org
Future synthetic strategies should focus on:
Systematic modification of the phenoxy ring: Introducing a variety of substituents at different positions of the phenyl ring can modulate electronic properties and steric bulk, potentially improving target affinity and selectivity.
Alterations to the piperidine ring: Modifications, such as the introduction of gem-difluoro groups, have been shown to improve metabolic stability and CNS penetration in similar scaffolds. nih.gov
Exploration of bioisosteric replacements: Replacing the phenoxy group with other heteroaromatic ethers could lead to novel compounds with improved pharmacokinetic profiles. chemrxiv.org
A systematic approach to analogue synthesis, guided by computational modeling and in vitro screening, will be essential for identifying candidates with optimized potency, selectivity, and drug-like properties.
| Modification Strategy | Rationale | Potential Outcome |
| Phenyl Ring Substitution | Modulate electronics and sterics | Improved target affinity and selectivity |
| Piperidine Ring Modification | Enhance metabolic stability | Better CNS penetration |
| Bioisosteric Replacement | Alter pharmacokinetic properties | Novel compounds with improved profiles |
Multi-Target Ligand Design Based on the Phenoxypiperidine Scaffold
The multifactorial nature of complex diseases like Alzheimer's has spurred interest in the development of multi-target-directed ligands (MTDLs). nih.gov The phenoxypiperidine scaffold is an attractive starting point for designing such ligands due to its presence in compounds targeting various receptors and enzymes. For example, piperidine-containing compounds have been investigated as multi-target ligands for Alzheimer's disease, targeting cholinesterases and BACE1. nih.gov
Future research in this area could involve:
Hybrid molecule design: Combining the this compound core with other pharmacophores known to interact with disease-relevant targets. This could involve linking it to moieties with antioxidant, anti-inflammatory, or other desired activities.
Fragment-based drug discovery: Using the phenoxypiperidine moiety as a core fragment and building upon it to interact with multiple biological targets simultaneously.
The goal is to create single chemical entities that can modulate multiple pathological pathways, potentially leading to more effective disease-modifying therapies.
Application as Chemical Probes for Biological System Interrogation
Well-characterized, potent, and selective ligands are invaluable tools for dissecting complex biological systems. Analogues of this compound with high affinity and selectivity for a specific biological target could be developed into chemical probes. nih.gov
The development of such probes would require:
Thorough pharmacological characterization: Determining the binding affinity and selectivity of the compound against a wide panel of receptors, ion channels, and enzymes.
Introduction of reporter tags: Incorporating fluorescent dyes, biotin (B1667282) tags, or radiolabels to enable visualization and quantification of the target protein in cells and tissues.
Photoreactive cross-linking groups: To covalently label the target protein, facilitating its identification and isolation.
These chemical probes would be instrumental in studying the distribution, function, and regulation of their biological targets in both healthy and diseased states.
Investigation of Stereoisomer-Specific Biological Activities
The 3-position of the piperidine ring in this compound is a chiral center, meaning the compound exists as a pair of enantiomers. It is well-established in pharmacology that different stereoisomers of a chiral drug can have significantly different biological activities, pharmacokinetic profiles, and toxicities. For instance, the antidepressant drug paroxetine, which features a substituted piperidine ring, is administered as the pure (-) trans isomer. google.com
Therefore, a critical area of future research will be:
Chiral separation: Developing methods to separate the enantiomers of this compound and its analogues.
Stereoselective synthesis: Designing synthetic routes that produce a single, desired enantiomer in high purity.
Comparative biological evaluation: Assessing the in vitro and in vivo activities of the individual enantiomers to identify the eutomer (the more active isomer) and the distomer (the less active isomer).
This will be essential for developing more potent and safer therapeutic agents with a well-defined stereochemical configuration.
Development of Novel Synthetic Routes for Scalable Production
For any promising compound to advance to clinical development and eventual commercialization, the development of a robust, efficient, and scalable synthetic route is paramount. While initial laboratory-scale syntheses are suitable for preliminary studies, they are often not cost-effective or practical for large-scale production.
Future research in this area should focus on:
Process optimization: Improving reaction conditions, such as temperature, pressure, and catalyst loading, to maximize yield and minimize reaction times.
Green chemistry approaches: Utilizing more environmentally friendly solvents, reagents, and catalysts to reduce the environmental impact of the synthesis.
Flow chemistry: Exploring the use of continuous flow reactors, which can offer improved safety, efficiency, and scalability compared to traditional batch processes.
The development of a commercially viable synthetic process will be a critical enabling step for the future clinical and therapeutic application of this compound and its derivatives.
Q & A
Q. How can researchers design an efficient synthetic route for 3-(4-Fluoro-2-methylphenoxy)piperidine?
The synthesis of this compound requires careful selection of reaction conditions and solvents. A validated approach involves hydrolyzing intermediates with a base in solvent systems such as amides, sulfoxides, or cyclic ethers, as demonstrated in analogous piperidine derivatives (e.g., trans-4-(4-fluorophenyl)piperidine synthesis via base-mediated hydrolysis in amides or ethers) . Optimization should prioritize solvent polarity and reaction temperature to minimize side reactions. For example, using DMF (a polar aprotic solvent) at 60–80°C may enhance reaction efficiency while maintaining steric control over the piperidine ring .
Q. What analytical techniques are critical for verifying the structural integrity of this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns on the piperidine ring and aryl group. For instance, coupling constants in H NMR can distinguish axial/equatorial substituents .
- Elemental Analysis : Validate empirical formulas (e.g., C, H, N, and halogen content) with deviations <0.4% from theoretical values, as seen in fluorophenyl-piperidine analogs .
- HPLC-MS : Assess purity (>99%) and detect trace byproducts, particularly for intermediates prone to oxidation or incomplete substitution .
Q. How should researchers address safety risks during synthesis and handling?
Refer to hazard codes (e.g., H315 for skin irritation, H319 for eye damage) and implement:
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane) .
- PPE : Acid-resistant gloves and goggles when handling bases like NaOH .
- Waste Management : Neutralize acidic/basic waste before disposal, following protocols for halogenated compounds .
Advanced Research Questions
Q. How can computational chemistry aid in predicting reaction pathways for this compound derivatives?
Quantum chemical calculations (e.g., DFT) can model transition states and predict regioselectivity. For example:
- Reaction Path Search : Identify low-energy pathways for nucleophilic substitution at the piperidine nitrogen or aryloxy group .
- Solvent Effects : Simulate solvent interactions (e.g., using COSMO-RS) to optimize solvent selection for hydrolysis or alkylation steps .
- Data Integration : Combine computational predictions with experimental data (e.g., NMR shifts) to refine synthetic routes iteratively .
Q. What strategies resolve contradictions in elemental analysis data for fluorinated piperidine derivatives?
Discrepancies in C/H/N ratios often arise from incomplete purification or hygroscopic intermediates. Solutions include:
- Recrystallization : Use non-polar solvents (e.g., hexane/ethyl acetate) to remove polar impurities .
- Drying Protocols : Vacuum-dry samples at 40–50°C for 24 hours to eliminate residual moisture .
- Cross-Validation : Confirm results via complementary methods (e.g., combustion analysis and X-ray crystallography for crystalline derivatives) .
Q. How do substituent effects (e.g., fluorine position) influence the biological activity of this compound?
Fluorine’s electron-withdrawing nature alters electronic and steric properties:
- Pharmacophore Mapping : Compare analogs (e.g., 4-fluoro vs. 2-fluoro substitution) to assess receptor binding affinity using in silico docking .
- Metabolic Stability : Fluorine at the para-position may reduce oxidative metabolism in hepatic microsome assays, as observed in related piperidine-based compounds .
- In Vivo Studies : Use rodent models to correlate substituent position with bioavailability and CNS penetration .
Methodological Guidance
Q. How to optimize reaction conditions for scale-up synthesis?
- Process Control : Monitor reaction kinetics via inline FTIR or Raman spectroscopy to detect intermediate formation .
- Solvent Recycling : Implement distillation or membrane separation (e.g., nanofiltration) to recover high-boiling solvents like DMF .
- Catalyst Screening : Test heterogeneous catalysts (e.g., Pd/C for hydrogenation steps) to improve yield and reduce metal residues .
Q. What experimental designs mitigate racemization in chiral piperidine derivatives?
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-piperidine precursors) to control stereochemistry .
- Low-Temperature Reactions : Conduct alkylation or hydrolysis below 0°C to suppress epimerization .
- Chiral Chromatography : Employ CSP (chiral stationary phase) columns for analytical-scale separation to validate enantiomeric excess .
Data Interpretation and Reporting
Q. How to address discrepancies between theoretical and experimental spectroscopic data?
- Dynamic Effects : Account for conformational flexibility in NMR simulations (e.g., using variable-temperature NMR) .
- Impurity Profiling : Use LC-MS/MS to identify trace byproducts (e.g., dehalogenated or oxidized species) .
- Crystallographic Validation : Resolve ambiguous structures via single-crystal X-ray diffraction, as demonstrated for fluorophenyl-piperidine analogs .
What frameworks ensure rigorous research question formulation for piperidine-based studies?
Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
